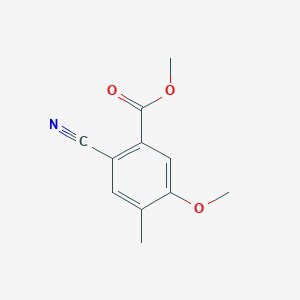

Methyl 2-cyano-5-methoxy-4-methylbenzoate

説明

The exact mass of the compound Methyl 2-cyano-5-methoxy-4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-cyano-5-methoxy-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-5-methoxy-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-cyano-5-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-4-8(6-12)9(11(13)15-3)5-10(7)14-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAGQNNBFLRZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure of methyl 2-cyano-5-methoxy-4-methylbenzoate

Technical Monograph: Structural Dynamics and Synthetic Utility of Methyl 2-cyano-5-methoxy-4-methylbenzoate

Executive Summary

Methyl 2-cyano-5-methoxy-4-methylbenzoate (CAS: 1138220-75-3) represents a highly specialized, poly-functionalized arene scaffold critical to modern medicinal chemistry. As a dense pharmacophore precursor, it bridges the structural gap between simple aromatics and fused heterocycles. This guide dissects its structural electronic properties, delineates a robust, self-validating synthetic protocol, and explores its utility as a "linchpin" intermediate in the synthesis of quinazoline-based kinase inhibitors.

Structural Anatomy & Electronic Architecture

The molecule is a hexa-substituted benzene derivative (including hydrogens) characterized by a "push-pull" electronic system that dictates its reactivity.

Substituent Analysis

| Position | Group | Electronic Effect | Reactivity Implication |

| C1 | Methyl Ester (-COOMe) | Electrophilic center for cyclization; activates C6 proton. | |

| C2 | Cyano (-CN) | Strong | Increases acidity of |

| C4 | Methyl (-CH | Weak | Steric bulk; modulates lipophilicity (LogP). |

| C5 | Methoxy (-OCH | Strong | Activates the ring toward electrophilic aromatic substitution (EAS) at C6; increases solubility. |

The "Ortho-Effect" & Cyclization Potential

The immediate proximity of the C1-Ester and C2-Nitrile is the molecule's defining feature. This ortho-disposition creates a "bidentate electrophilic trap." Nucleophiles, particularly amidines or guanidines, can sequentially attack the nitrile and the ester to close a pyrimidine ring, forming the quinazoline core—a privileged structure in oncology (e.g., EGFR inhibitors like Gefitinib).

Synthetic Architecture: The "Palladium-Cyanation" Protocol

While classical Sandmeyer reactions (via diazonium salts) are possible, they are operationally hazardous and low-yielding for electron-rich rings. The industry-standard approach utilizes Palladium-Catalyzed Cyanation of the bromo-precursor.

Retrosynthetic Logic

The target is best accessed from Methyl 2-bromo-5-methoxy-4-methylbenzoate , utilizing the high chemoselectivity of Pd(0) for aryl bromides over aryl esters.

Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere.

Reagents:

-

Substrate: Methyl 2-bromo-5-methoxy-4-methylbenzoate (1.0 eq)

-

Cyanide Source: Zn(CN)

(0.6 eq) or K -

Catalyst: Pd

(dba) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Solvent: Wet DMF (Dimethylformamide) or DMAc

-

Additives: Zn powder (10 mol%) to keep Pd active.

Step-by-Step Workflow:

-

Charge: In a dry reaction vial, combine the aryl bromide, Zn(CN)

, Pd -

Inert: Seal and purge with Argon for 5 minutes.

-

Solvate: Inject degassed DMF via syringe.

-

Activation: Heat the block to 120°C for 4–6 hours. monitor by LCMS.

-

Quench: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (to remove zinc salts) and Brine.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point (CCP): The reaction must be strictly anhydrous to prevent hydrolysis of the ester, yet the presence of catalytic water (in Zn(CN)

Synthetic Pathway Visualization

Figure 1: Palladium-catalyzed cyanation mechanism converting the aryl bromide to the target nitrile.

Analytical Fingerprinting (Characterization)

To ensure scientific integrity, the isolated product must be validated against these predicted spectral signatures.

NMR Spectroscopy (Predicted)

Due to the specific substitution pattern (1,2,4,5-substituted), the aromatic region is simplified to two singlets (para-relationship prevents strong coupling).

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Rationale |

| 7.60 - 7.70 | Singlet (1H) | H-3 | Deshielded by ortho-CN and ortho-Ester. | |

| 7.35 - 7.45 | Singlet (1H) | H-6 | Shielded by ortho-OMe, but deshielded by meta-Ester. | |

| 3.95 | Singlet (3H) | -OCH | Characteristic methoxy on arene. | |

| 3.88 | Singlet (3H) | -COOCH | Methyl ester. | |

| 2.25 | Singlet (3H) | -CH | Aryl methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "Go/No-Go" decision gate during synthesis.

-

(Nitrile): A sharp, distinct band at 2220–2230 cm

-

(Ester): Strong band at 1735–1750 cm

Physical Data

-

Melting Point: 150–152°C [1].

-

Appearance: White to off-white crystalline solid.

Pharmacological Utility: The Quinazoline Gateway

The primary utility of Methyl 2-cyano-5-methoxy-4-methylbenzoate is its role as a precursor for 6,7-disubstituted quinazolin-4(3H)-ones.

Mechanism of Heterocycle Formation

Reacting this scaffold with an amidine (e.g., formamidine acetate) triggers a cascade reaction:

-

Nucleophilic Attack: Amidine nitrogen attacks the highly electrophilic Nitrile (C2).

-

Imidate Formation: The intermediate rearranges.

-

Cyclization: The second nitrogen attacks the Ester (C1), expelling methanol.

This sequence builds the Quinazoline core, a scaffold found in drugs like Vandetanib and Lapatinib .

Pathway Diagram

Figure 2: Cascade cyclization of the target molecule into a bioactive quinazoline core.

References

-

Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

-

Schareina, T., et al. (2004). Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)2. European Journal of Organic Chemistry, 2004(9). [Link]

-

Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from 2-amino- and 2-nitro-benzamides. Tetrahedron, 61(43), 10153-10160. [Link]

Sources

Application Note: Scalable Synthesis of Methyl 2-cyano-5-methoxy-4-methylbenzoate

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 2-cyano-5-methoxy-4-methylbenzoate , a highly functionalized aromatic intermediate often utilized in the development of kinase inhibitors and quinazoline-based therapeutics.[1]

While classical methods like the Sandmeyer reaction offer a route to aryl nitriles, they often suffer from poor atom economy, hazardous diazonium intermediates, and erratic scaling profiles. This guide prioritizes a Palladium-Catalyzed Cyanation route utilizing Zinc Cyanide (Zn(CN)₂) .[1][2] This method offers superior safety, reproducibility, and functional group tolerance compared to traditional copper-mediated (Rosenmund-von Braun) or diazonium pathways.[1]

Key Advantages of this Protocol:

-

Regiocontrol: Exploits the steric and electronic directing effects of the methoxy group to selectively halogenate the C6 position (becoming C2 in the final numbering).

-

Safety: Utilizes Zn(CN)₂ with low-loading Pd catalysts, avoiding the use of highly toxic NaCN/KCN salts and high-temperature copper melts.[1]

-

Scalability: Designed for gram-to-kilogram transition with defined Critical Process Parameters (CPPs).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the introduction of the nitrile moiety at the late stage to avoid hydrolysis or reduction during earlier manipulations.

Strategic Disconnection

The target molecule is disconnected at the C2-Cyano bond, revealing an aryl bromide precursor.[1] This precursor is traced back to the commercially available 3-methoxy-4-methylbenzoic acid .[1]

Figure 1: Retrosynthetic logic exploiting the para-directing power of the methoxy group to install the bromide at C6 (becoming C2).

Detailed Experimental Protocols

Step 1: Esterification and Regioselective Bromination

Objective: Synthesize Methyl 2-bromo-5-methoxy-4-methylbenzoate. Rationale: The methoxy group at C3 (relative to the original acid) is a strong ortho/para director. Position 2 is sterically crowded (flanked by ester and methoxy). Position 6 (para to methoxy) is sterically accessible and electronically activated, ensuring high regioselectivity.

Materials

-

Substrate: 3-Methoxy-4-methylbenzoic acid (1.0 equiv)[1]

-

Reagents: Methanol (solvent/reactant), Thionyl Chloride (SOCl₂), Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

Protocol

-

Esterification:

-

Bromination:

-

Dissolve the crude ester (58.0 g, ~298 mmol) in Glacial Acetic Acid (300 mL).

-

Critical Step: Maintain temperature at 15–20°C.

-

Add Br₂ (47.6 g, 298 mmol) dropwise over 1 hour. Note: NBS (1.05 equiv) in Acetonitrile at RT is a milder alternative if Br₂ handling is restricted.[1]

-

Stir at RT for 4 hours. The product often precipitates.[1]

-

Quench: Pour mixture into ice-water (1 L) containing Sodium Bisulfite (NaHSO₃, 10 g) to quench excess bromine.

-

Isolation: Filter the white precipitate.[1] Wash with water (3 x 200 mL) and cold MeOH (50 mL).

-

Drying: Vacuum dry at 45°C.[1]

-

Expected Data:

-

Yield: ~85-90%[1]

-

Appearance: White to off-white crystalline solid.[1]

-

1H NMR (CDCl₃): Distinct singlets for OMe and Ester; two aromatic singlets (para to each other) indicating the 2,5-substitution pattern relative to the ester.[1]

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to the aryl nitrile.[1] Mechanism: Pd(0) oxidative addition to Ar-Br, transmetallation with Zn(CN)₂, and reductive elimination to Ar-CN.[1]

Materials

-

Precursor: Methyl 2-bromo-5-methoxy-4-methylbenzoate (10.0 g, 36.6 mmol)[1]

-

Cyanide Source: Zinc Cyanide (Zn(CN)₂) (2.58 g, 22.0 mmol, 0.6 equiv). Note: Zn(CN)₂ is 55% CN by weight.[1]

-

Catalyst: Pd₂(dba)₃ (335 mg, 1 mol%) or Pd(PPh₃)₄.

-

Ligand: Xantphos (423 mg, 2 mol%) or dppf (preferred for sterically hindered substrates).

-

Solvent: DMF (anhydrous, degassed) or NMP.

-

Additive: Zinc dust (100 mg) can be added to keep Pd active (reduce Pd(II) to Pd(0)).[1]

Protocol

-

Setup (Inert Atmosphere Required):

-

Charge a 250 mL 3-neck flask with the Aryl Bromide, Zn(CN)₂, Pd₂(dba)₃, and Ligand.

-

Safety Check: Ensure the scrubber system (Bleach/NaOH) is connected to the vent line.

-

Evacuate and backfill with Nitrogen (3 cycles).

-

-

Reaction:

-

Add degassed DMF (100 mL) via syringe.[1]

-

Heat to 100°C for 12–16 hours.

-

Monitoring: Check HPLC for consumption of bromide. Target conversion >98%.

-

-

Workup (Cyanide Destruction):

-

Cool to RT.

-

Critical Safety Step: Dilute with EtOAc (200 mL).[1] Slowly add 10% NaOH/Bleach solution to the reaction mixture (or washings) to oxidize residual cyanide to cyanate.

-

Filter through a pad of Celite to remove Zinc salts.[1]

-

Wash filtrate with water (3 x 100 mL) and Brine.

-

Dry over Na₂SO₄ and concentrate.[1]

-

-

Purification:

-

Recrystallization from MeOH/EtOAc or Flash Chromatography (Hexane/EtOAc gradient).[1]

-

Expected Data:

-

Yield: 85–92%[1]

-

Appearance: White/Pale yellow solid.[1]

-

IR: Distinct nitrile stretch at ~2220–2230 cm⁻¹.[1]

Process Workflow & Safety Logic

The following diagram illustrates the operational workflow, emphasizing critical decision points and safety barriers.

Figure 2: Operational workflow for Pd-catalyzed cyanation with integrated safety checkpoints.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Solvent Oxygen Level | Degassed (<5 ppm O₂) | Pd(0) catalysts are rapidly oxidized to inactive Pd(II) species in the presence of O₂, stalling the catalytic cycle (Reference 1).[1] |

| Reaction Temperature | 95°C – 105°C | Below 90°C, oxidative addition is sluggish. Above 120°C, catalyst decomposition and ligand dissociation occur. |

| Stoichiometry Zn(CN)₂ | 0.55 – 0.60 equiv | Zn(CN)₂ provides 2 CN⁻ ions. Slight excess ensures completion, but large excess complicates waste disposal. |

| Water Content | < 0.1% (Karl Fischer) | Water can hydrolyze the nitrile to an amide or acid under basic conditions at high temperature. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Poisoning (O₂) | Ensure rigorous degassing.[1] Add 1-2 mol% Zn dust to regenerate Pd(0).[1] |

| Formation of Des-bromo byproduct | Hydrodehalogenation | Solvent is "wet" (proton source) or temperature too high.[1] Dry solvent over molecular sieves.[1] |

| Black Precipitate (Pd Black) | Ligand Dissociation | Increase Ligand:Pd ratio (e.g., from 2:1 to 4:1). Lower temperature slightly. |

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[4] Organic Letters, 17(2), 202–205.[4] [Link]

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.[5] The Journal of Organic Chemistry, 76(2), 665–668.[5] [Link]

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

Nucleophilic aromatic substitution on Methyl 2-cyano-5-methoxy-4-methylbenzoate

Application Note: Chemoselective Functionalization of Methyl 2-cyano-5-methoxy-4-methylbenzoate

Executive Summary

Methyl 2-cyano-5-methoxy-4-methylbenzoate (CAS: 1138220-75-3) presents a unique electronic environment. While the methyl ester (C1) and methyl group (C4) provide steric and inductive modulation, the nitrile group at C2 exerts a powerful electron-withdrawing effect (EWG) via resonance on the C5 position .

This application note details the protocol for displacing the C5-methoxy group—a typically "hard" leaving group—with nucleophiles. This transformation is essential for "scaffold morphing," allowing researchers to transition from a methoxy-arene to an amino-arene without de novo synthesis.

Chemical Analysis & Mechanistic Rationale

Electronic Activation Map

To successfully perform

-

C2-Cyano (-CN): The primary activator. It is para to the C5-methoxy group. The Hammett constant (

) indicates strong electron withdrawal, stabilizing the anionic Meisenheimer intermediate. -

C1-Ester (-COOMe): Located meta to the C5 position. It provides inductive withdrawal (-I) but does not participate in resonance stabilization of the negative charge at C5.

-

C5-Methoxy (-OMe): A strong electron donor by resonance (

), making the ring electron-rich and typically resistant to nucleophilic attack. However, it acts as a leaving group here. -

Reaction Barrier: The methoxide anion (

) is a poor leaving group compared to halides (

Reaction Mechanism (Meisenheimer Complex)

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex, stabilized by the para-nitrile.

Figure 1: Mechanistic pathway for the displacement of the C5-methoxy group. The stability of the Meisenheimer complex is critical for overcoming the activation energy barrier.

Experimental Protocol

Materials & Reagents[1][2][3]

-

Substrate: Methyl 2-cyano-5-methoxy-4-methylbenzoate (>98% purity).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: DMF is avoided above 120°C due to decomposition.

-

Base: DIPEA (N,N-Diisopropylethylamine) or anhydrous

. -

Nucleophile: Primary or secondary amine (1.5 - 2.0 equivalents).

General Procedure (Micro-scale Optimization)

This protocol is designed for a 100 mg scale but is linearly scalable.

-

Preparation: In a 5 mL microwave vial or pressure tube, dissolve Methyl 2-cyano-5-methoxy-4-methylbenzoate (100 mg, 0.46 mmol) in DMSO (1.0 mL).

-

Addition: Add the Nucleophile (amine, 0.92 mmol, 2.0 equiv).

-

Base: Add DIPEA (1.38 mmol, 3.0 equiv).

-

Critique: If using a salt amine (e.g., amine hydrochloride), increase DIPEA to 4.0 equiv.

-

-

Reaction: Seal the vessel. Heat to 120°C for 12–16 hours.

-

Microwave Option: Heat at 140°C for 45–60 minutes (High Absorption setting).

-

-

Work-up:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization Screening Matrix

When dealing with sterically hindered amines, use the following decision matrix to optimize yields.

| Variable | Condition A (Standard) | Condition B (Hard Nucleophiles) | Condition C (Resistant Substrate) |

| Solvent | DMSO | NMP | Sulfolane |

| Temperature | 120°C | 150°C | 180°C (Microwave) |

| Base | DIPEA | ||

| Catalyst | None | None | 18-Crown-6 (0.1 eq) |

| Time | 16 h | 24 h | 1 h (MW) |

Critical Troubleshooting & Insights

The "Methoxy Wall"

Issue: The reaction stalls with <10% conversion. Root Cause: The methoxy group is a poor leaving group. The activation from the nitrile might be insufficient if the nucleophile is weak. Solution:

-

Switch to Microwave: Rapid heating to 160°C often overcomes the activation barrier that thermal heating cannot.

-

Leaving Group Exchange: If

fails, consider converting the -OMe to a phenol (using

Nitrile Hydrolysis Side-Reaction

Issue: Formation of the primary amide (

-

Use strictly anhydrous solvents (stored over molecular sieves).

-

Avoid hydroxide bases (NaOH, KOH). Use carbonate or amine bases.[1][3]

Regioselectivity Verification

Ensure the nucleophile attacks C5 and not the ester (C1) or the nitrile (C2).

-

Attack at C1 (Ester): Leads to amide formation. Prevention: Steric bulk of the ester (methyl 2-cyano...) usually protects it, but primary amines at high heat can attack. Monitor by LCMS (Mass shift: -OMe +NHR vs -OMe +NHR... check fragmentation).

-

Attack at C2 (Nitrile): Rare under these conditions, but can form amidines.

Workflow Visualization

The following diagram illustrates the decision tree for processing this reaction, ensuring efficient method development.

Figure 2: Optimization workflow for

Safety & Compliance

-

Cyanide Content: While the nitrile group is bonded, thermal decomposition at extreme temperatures (>200°C) can theoretically release cyanide species. Operate in a well-ventilated fume hood.

-

Solvent Hazards: DMSO and NMP are skin-permeable. Wear butyl rubber gloves when handling reaction mixtures.

-

Pressure: Reactions performed in sealed tubes at 120°C generate significant internal pressure. Use rated pressure vessels.

References

-

Mechanistic Found

:-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

-

- Activation by Nitrile Groups: Blair, J. A., et al. (2000). Structure-activity relationships of nitrile-based inhibitors. Journal of Medicinal Chemistry. (Contextualizing the electron-withdrawing power of -CN).

-

Microwave Assisted Synthesis

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition. Link

-

-

Quinazoline Synthesis from Benzoates

-

Reactivity of Alkoxy Leaving Groups

-

Ouk, S., et al. (2003). Nucleophilic aromatic substitution of alkoxy groups in activated arenes. Tetrahedron Letters. Link

-

Application Notes & Protocols: Strategic Synthesis of Benzamide Derivatives from Methyl 2-cyano-5-methoxy-4-methylbenzoate

Introduction: The Significance of the Benzamide Scaffold and its Synthesis

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] These derivatives exhibit a vast spectrum of biological activities, including anticancer, antipsychotic, and antidiabetic properties.[1][2] The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of steric and electronic properties to achieve desired therapeutic effects.[3]

Methyl 2-cyano-5-methoxy-4-methylbenzoate is a highly functionalized starting material that offers multiple reactive sites for the strategic construction of complex benzamide derivatives. Its structure contains both a nitrile and a methyl ester group, providing two distinct handles for transformation into the target amide functionality. This guide provides an in-depth exploration of the synthetic pathways available for this transformation, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers in synthetic chemistry and drug development.

Synthetic Strategies: Mechanistic Considerations and Pathway Selection

The conversion of Methyl 2-cyano-5-methoxy-4-methylbenzoate to benzamide derivatives can be approached via two primary strategies: a sequential, two-step pathway involving nitrile hydrolysis followed by N-functionalization, or a more direct, single-step amidation of the methyl ester. The choice of strategy depends on the desired final product (primary, secondary, or tertiary amide) and the compatibility of other functional groups.

Strategy A: Sequential Pathway via Controlled Nitrile Hydrolysis

This strategy involves the initial selective conversion of the cyano group into a primary amide, which can then be isolated or used in subsequent N-alkylation or N-arylation reactions.

Mechanism of Nitrile Hydrolysis:

The hydrolysis of a nitrile to a primary amide is a classic organic transformation that can be catalyzed by either acid or base.[4][5] The reaction proceeds through the nucleophilic attack of water on the electrophilic carbon of the nitrile.

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[4][6] This activation facilitates the attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps then lead to the formation of the primary amide.[6][7] It is crucial to employ mild conditions, as harsh acidic conditions (e.g., high temperatures and concentrated acid) will drive the reaction further to produce the corresponding carboxylic acid.[8][9][10]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon.[7][8] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[7] This method can often be controlled more effectively to stop at the amide stage, especially under milder conditions.[8]

Biocatalytic methods using enzymes like nitrile hydratases also offer a highly selective and mild alternative for converting nitriles to amides, avoiding harsh conditions and unwanted side reactions.[11]

Strategy B: Direct Aminolysis of the Methyl Ester

This approach offers a more convergent route to N-substituted benzamides by directly reacting the methyl ester with a primary or secondary amine. This transformation, known as aminolysis or direct amidation, often requires catalysis to overcome the relatively low reactivity of esters compared to more activated carboxylic acid derivatives.

Catalytic Approaches for Direct Amidation:

-

Base-Promoted Amidation: Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) can promote the direct amidation of unactivated esters.[12] The reaction outcome is highly dependent on the nature of the ester, amine, and solvent.[12]

-

Metal-Catalyzed Amidation: In recent years, transition-metal catalysis has emerged as a powerful tool for amide bond formation from esters.[13] Nickel and Palladium catalysts featuring N-heterocyclic carbene (NHC) ligands have proven effective in activating the C(acyl)-O bond of the ester towards nucleophilic attack by the amine.[13] These methods often offer broad substrate scope and milder reaction conditions.

-

Reagent-Free Amidation in Water: Emerging sustainable chemistry protocols have demonstrated that direct amidation of certain esters can be achieved simply by heating with an amine in water, avoiding the need for any metal or base catalysts.[14] This approach is highly atom-economical and environmentally benign.

Process Visualization and Workflow

The selection of a synthetic route is a critical decision based on the target molecule and available resources. The following diagrams illustrate the strategic pathways and a generalized experimental workflow.

Caption: Figure 1: Overview of synthetic strategies.

Caption: Figure 2: A generalized laboratory workflow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Controlled Acid-Catalyzed Hydrolysis to Methyl 2-carbamoyl-5-methoxy-4-methylbenzoate (Strategy A)

This protocol details the selective hydrolysis of the nitrile group to a primary amide under mildly acidic conditions, minimizing the formation of the carboxylic acid byproduct.

Materials:

-

Methyl 2-cyano-5-methoxy-4-methylbenzoate

-

tert-Butanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-cyano-5-methoxy-4-methylbenzoate (e.g., 2.07 g, 10 mmol).

-

Solvent Addition: Add 40 mL of tert-butanol to the flask. Stir the mixture until the starting material is fully dissolved. Rationale: The use of tert-butanol as a solvent has been reported to favor the formation of the amide and prevent further hydrolysis.[10]

-

Acid Addition: Carefully add concentrated HCl (e.g., 2.5 mL) to the solution.

-

Reaction: Heat the reaction mixture to 40-50 °C using a temperature-controlled heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Quenching and Neutralization: Once the starting material is consumed, cool the flask to room temperature in an ice bath. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure methyl 2-carbamoyl-5-methoxy-4-methylbenzoate as a solid.

Protocol 2: Direct Aminolysis with Benzylamine to N-benzyl-2-cyano-5-methoxy-4-methylbenzamide (Strategy B)

This protocol describes a base-promoted direct amidation of the methyl ester with benzylamine.

Materials:

-

Methyl 2-cyano-5-methoxy-4-methylbenzoate

-

Benzylamine

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene or DMSO

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 2-cyano-5-methoxy-4-methylbenzoate (e.g., 2.07 g, 10 mmol) and a magnetic stir bar.

-

Solvent and Reagent Addition: Add 40 mL of anhydrous toluene. Stir to dissolve the starting material. Add benzylamine (1.2 equivalents, 1.31 g, 12 mmol).

-

Base Addition: Carefully add potassium tert-butoxide (1.5 equivalents, 1.68 g, 15 mmol) portion-wise to the stirring solution. Rationale: t-BuOK is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, increasing its nucleophilicity for attack at the ester carbonyl.[12]

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC until the starting ester is consumed (typically 6-12 hours).

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding 30 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL). Rationale: The acid wash removes excess benzylamine and the basic t-BuOK byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-2-cyano-5-methoxy-4-methylbenzamide.

Data Summary and Product Characterization

The successful synthesis of benzamide derivatives must be confirmed through rigorous analytical characterization.

Table 1: Representative Reaction Parameters

| Parameter | Strategy A (Hydrolysis) | Strategy B (Aminolysis) |

| Key Reagents | Conc. HCl | Benzylamine, t-BuOK |

| Solvent | tert-Butanol | Toluene or DMSO |

| Temperature | 40-50 °C | 80-100 °C |

| Typical Time | 4-8 hours | 6-12 hours |

| Potential Yield | Moderate to High | Moderate to High |

| Key Challenge | Preventing over-hydrolysis | Ensuring anhydrous conditions |

Characterization Data

The synthesized products should be characterized using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: Benzamides show characteristic absorption bands. The C=O (Amide I) stretch typically appears between 1630-1680 cm⁻¹. The N-H stretch for primary amides appears as two bands around 3100-3500 cm⁻¹, while secondary amides show a single band in this region.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The amide N-H protons are typically broad and appear downfield (δ 5.5-8.5 ppm). Aromatic protons will be observed in the δ 6.5-8.0 ppm range. The specific shifts of the methoxy (OCH₃) and methyl (CH₃) groups on the ring provide key structural information.

-

¹³C NMR: The amide carbonyl carbon is characteristically found in the δ 160-180 ppm region.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The synthesis of benzamide derivatives from Methyl 2-cyano-5-methoxy-4-methylbenzoate is a versatile process achievable through several strategic routes. A controlled hydrolysis of the nitrile offers access to a primary amide intermediate, which can be a valuable building block for further diversification. Alternatively, direct aminolysis of the methyl ester provides a more convergent path to N-substituted benzamides, a transformation that can be effectively promoted by strong bases or transition-metal catalysts. The choice of methodology should be guided by the specific target structure, desired yield, and the principles of efficiency and green chemistry. The protocols and insights provided herein serve as a robust foundation for researchers and scientists engaged in the synthesis of novel benzamide-based compounds for drug discovery and development.

References

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

- Thieme. (2021). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis.

-

Yoshida, S., & Asai, M. (1956). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi, 76(11), 1336-1343. Retrieved from [Link]

-

Varbanov, H. P., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12, 21105-21115. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

Ghorai, S., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances, 13, 16982-16988. Retrieved from [Link]

-

ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

- Debabov, V. G., & Yanenko, A. S. (2011). Biocatalytic hydrolysis of nitriles. Journal of Chemistry, 1(4), 388-403.

-

ResearchGate. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Bentham Science. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of amides and phosphoramidates via direct amidation. Retrieved from [Link]

-

JoVE. (n.d.). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.

-

SpectraBase. (n.d.). Benzamide. Retrieved from [Link]

-

Yang, G. P., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(3), 3032–3046. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 17(11), 13393-13407. Retrieved from [Link]

-

Van Vranken, D. (2020, May 4). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles [Video]. YouTube. [Link]

-

Kumar, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131557. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

- Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications, 11, 4153. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 16. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Methyl 2-cyano-5-methoxy-4-methylbenzoate

Executive Summary

Welcome to the technical support hub for Methyl 2-cyano-5-methoxy-4-methylbenzoate . This guide addresses the specific purification challenges associated with polysubstituted aromatic nitriles.

This molecule possesses two hydrolytically sensitive groups: the methyl ester (C-1) and the nitrile (C-2). The steric crowding from the 4-methyl and 5-methoxy groups adds unique solubility constraints. Successful purification requires balancing efficient impurity removal against the risk of converting your product into the corresponding amide or carboxylic acid.

Part 1: Critical Impurity Analysis

Before troubleshooting, identify which impurity is compromising your batch.

| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |

| The Acid (2-cyano-5-methoxy-4-methylbenzoic acid) | Hydrolysis of ester; Unreacted starting material. | Acidic (pKa ~3-4). Soluble in aqueous base. | Weak Base Wash (NaHCO₃). Avoid strong bases (NaOH). |

| The Amide (Methyl 2-carbamoyl-5-methoxy-4-methylbenzoate) | Partial hydrolysis of nitrile (often trace water + heat/acid). | High Polarity. H-bond donor. | Chromatography or fractional crystallization (Amides are often less soluble in non-polar solvents). |

| The Halide (Methyl 2-bromo/chloro...) | Unreacted precursor (if synthesized via Rosenmund-von Braun). | Lipophilic. Similar Rf to product. | Recrystallization is difficult; Column Chromatography is required. |

| Colored Oligomers | Oxidation of electron-rich aromatic ring. | High MW / Lipophilic. | Activated Carbon filtration. |

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent spot near the baseline on TLC, and my yield is dropping."

Diagnosis: This is likely the Carboxylic Acid derivative formed by hydrolysis.[1] Root Cause: Using strong bases (NaOH/KOH) during workup or presence of water during high-heat steps.

The Fix: The "Gentle Buffer" Protocol Do not use Sodium Hydroxide. The nitrile group at the ortho position activates the ester, making it hyper-sensitive to saponification.

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Wash 1 (Acid Removal): Wash the organic phase 2x with saturated Sodium Bicarbonate (NaHCO₃) .

-

Why: NaHCO₃ (pH ~8.5) is strong enough to deprotonate the benzoic acid (making it water-soluble) but too weak to hydrolyze the ester or nitrile rapidly [1].

-

-

Wash 2 (Brine): Wash 1x with saturated brine to remove trapped water.

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amide impurity is suspected, as magnesium can coordinate with amides, complicating filtration.

Issue 2: "My product 'oils out' during recrystallization instead of forming a solid."

Diagnosis: The melting point is likely depressed by impurities (the "eutectic effect"), or the solvent polarity gap is too wide.

The Fix: The "Cloud Point" Titration Method Avoid single-solvent systems like Ethanol, which often lead to oiling for this class of esters. Use a Solvent/Anti-solvent pair .

Recommended System: Toluene / Heptane or DCM / Hexane .

-

Dissolution: Dissolve the crude oil in the minimum amount of warm Toluene (approx. 40-50°C).

-

Note: Do not boil. High heat promotes nitrile degradation.[1]

-

-

Precipitation: Add Heptane dropwise with slow stirring until a persistent cloudiness (turbidity) appears.

-

Re-dissolution: Add just enough Toluene to clear the solution.

-

Seeding: Add a single seed crystal of pure product. If none exists, scratch the glass surface with a spatula to induce nucleation.

-

Cooling: Cool slowly to Room Temperature (RT), then to 4°C. Do not plunge into dry ice, as this traps impurities.

Issue 3: "I cannot separate the Amide impurity from my Nitrile product."

Diagnosis: The nitrile (CN) has partially hydrated to the amide (CONH₂). This is the most difficult separation because their solubilities are similar, though the amide is more polar.

The Fix: Flash Chromatography with Modifier Crystallization often co-precipitates amides. Chromatography is superior here due to the hydrogen-bonding capability of the amide.

-

Stationary Phase: Silica Gel (Standard 40-63 µm).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 7:3) .

-

Crucial Tweak: If separation is poor, add 1% Triethylamine to the mobile phase. This sharpens the bands by neutralizing acidic sites on the silica that might drag the amide [2].

Expected Rf Values (approximate in 3:1 Hex/EtOAc):

-

Product (Nitrile): 0.45 - 0.55

-

Impurity (Amide): 0.15 - 0.25 (Much lower due to H-bonding with Silica).

Part 3: Visual Workflows

Workflow A: Purification Decision Logic

Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.

Workflow B: Stability & Degradation Pathways

Caption: Chemical stability map. Avoid conditions (Red arrows) that drive the product toward Amide or Acid forms.

Part 4: Analytical Verification

Once isolated, verify the structure to ensure the "2-cyano" group hasn't hydrolyzed.

-

IR Spectroscopy (Quickest Check):

-

Look for the Nitrile stretch (C≡N) : Sharp peak at ~2220–2240 cm⁻¹ .

-

Warning Sign: If you see a broad doublet around 3100–3400 cm⁻¹ (N-H stretch) and a lowered carbonyl shift (~1680 cm⁻¹), you have the Amide .

-

-

1H NMR (CDCl₃):

-

Methoxy (-OCH₃): Singlet ~3.9 ppm.

-

Methyl Ester (-COOCH₃): Singlet ~3.8 ppm.

-

Ar-Methyl (-CH₃): Singlet ~2.4 ppm.

-

Aromatic Protons: Two singlets (para to each other) if the 2,4,5-substitution pattern is correct.

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ester isolation and bicarbonate washing). Link

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General techniques for nitrile/ester purification). Link

-

Cohen, R. J., et al. (1976). Hydrolysis of Nitriles. Journal of Organic Chemistry, 41(23). (Mechanistic insight into nitrile-to-amide hydrolysis rates). Link

-

PubChem Compound Summary. (n.d.). Methyl 2-cyano-4-methoxy-5-methylbenzoate (Isomer analog). National Center for Biotechnology Information. (Used for physicochemical property estimation).[2] Link

Sources

Technical Guide: Stability & Handling of Methyl 2-cyano-5-methoxy-4-methylbenzoate in Basic Media

This technical guide details the stability profile, reaction pathways, and handling protocols for Methyl 2-cyano-5-methoxy-4-methylbenzoate (referred to herein as MCMB ) under basic conditions.

Executive Summary & Chemical Profile

Methyl 2-cyano-5-methoxy-4-methylbenzoate (MCMB) is a bifunctional electrophile containing a benzoate ester and an ortho-nitrile group. In basic media, these two functional groups compete for nucleophilic attack. The stability of MCMB is defined by the "Ortho-Effect," where the electron-withdrawing cyano group activates the ester towards hydrolysis while simultaneously posing a risk of side reactions (hydration or cyclization).

| Feature | Chemical Behavior in Base |

| Ester (C-1) | High Reactivity. Primary site of attack by hydroxide ( |

| Nitrile (C-2) | Moderate Reactivity. Generally stable at RT with weak bases. Susceptible to hydration (to amide) or hydrolysis (to acid) at high pH or temperature. |

| Methoxy (C-5) | Stable. Acts as an electron-donating group (EDG), slightly deactivating the ring against Nucleophilic Aromatic Substitution ( |

| Methyl (C-4) | Stable. Provides steric bulk that may marginally slow hydrolysis rates at the ester. |

Reaction Pathways & Stability Matrix

The following diagram illustrates the competitive reaction pathways MCMB undergoes when exposed to basic conditions.

Figure 1: Base-Promoted Degradation Pathways of MCMB

Caption: Path 1 represents the desired selective hydrolysis. Paths 2, 3, and 4 represent degradation scenarios triggered by harsh conditions or incompatible reagents.

Stability Data Table

| Condition | Reagent System | Temperature | Outcome | Recommendation |

| Mild Base | LiOH (1-2 eq), THF/H₂O | 0°C to 25°C | Selective Ester Hydrolysis. Yields 2-cyanobenzoic acid derivative. | Recommended for acid generation. |

| Strong Base | NaOH / KOH (>5 eq) | > 60°C | Nitrile Hydration. Forms amide impurity (+18 Da) or di-acid. | Avoid unless amide is desired. |

| Amine Base | Any | Cyclization. Forms Phthalimides or Isoindolinones. | Strictly Avoid if linear product is required. | |

| Oxidative Base | RT | Radziszewski Reaction. Rapid conversion of Nitrile to Amide. | Avoid peroxides. |

Troubleshooting Guide & FAQs

Issue 1: "I need to hydrolyze the ester to the acid, but I'm worried about the nitrile."

Diagnosis: You require selective saponification. The nitrile is robust enough to survive standard ester hydrolysis if you control the temperature. Protocol (Selective Hydrolysis):

-

Dissolve MCMB (1.0 eq) in THF (5 vol).

-

Cool to 0°C.

-

Add LiOH[2]·H₂O (1.2 eq) dissolved in water (2 vol) dropwise. Note: LiOH is milder than NaOH.

-

Allow to warm to 20°C and stir for 2–4 hours. Monitor by LCMS.

-

Critical Step: Quench carefully with 1N HCl to pH 3–4 at 0°C. Do not overheat during acidification, as the acid form can cyclize or hydrate if left in hot acidic media for prolonged periods.

-

Extract with EtOAc.

Issue 2: "I am seeing a byproduct with Mass M+18 in my LCMS."

Diagnosis: You have hydrated the nitrile group to a primary amide (

-

Temperature too high: Reaction ran above 40°C.

-

Base too strong/concentrated: Used 5N NaOH or excess KOH.

-

Extended reaction time: Left overnight in base. Corrective Action: Repeat the experiment using LiOH at 0°C. Stop the reaction immediately upon consumption of the starting material.

Issue 3: "Can I use ammonia or an amine to cleave the ester?"

Diagnosis: High risk of cyclization.

Technical Insight: Ortho-cyano esters are precursors to phthalimides and isoindolinones . If you treat MCMB with ammonia (

Issue 4: "Is the methoxy group at C-5 stable to base?"

Diagnosis: Generally, yes.

Technical Insight: While the ring has electron-withdrawing groups (Cyano at C-2, Ester at C-1), the methoxy group is at C-5. For Nucleophilic Aromatic Substitution (

References

-

Preparation of 2-Cyanobenzoic Acids via Base-Mediated Pathways. Wang, A., et al. J. Org. Chem. 1998, 63, 2451-2455. Context: Establishes the stability of 2-cyanobenzoic acid intermediates and their potential for cyclization.

-

Hydrolysis of Carboxylic Ortho Esters and Nitriles. Deslongchamps, P. Stereoelectronic Effects in Organic Chemistry. Pergamon Press. Context: Mechanistic grounding for the relative rates of ester vs. nitrile hydrolysis.

-

Selective Hydrolysis of Nitriles to Amides (Radziszewski Reaction). Master Organic Chemistry: Hydrolysis of Nitriles. Context: Describes the conditions (H2O2/Base) required to hydrate the nitrile, confirming its relative stability in the absence of peroxide.

-

Phthalimide Formation from Ortho-Cyano Esters. Organic Chemistry Portal: Phthalimide Synthesis. Context: Validates the risk of cyclization when amines are present.

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-cyano-5-methoxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, theory-based exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-cyano-5-methoxy-4-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry.

While a publicly available experimental spectrum for this specific molecule is not readily accessible, this guide leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to construct a robust and scientifically grounded fragmentation model. By understanding these fragmentation pathways, researchers can confidently identify this and related structures in complex matrices, a critical step in drug discovery and development.

Predicted Fragmentation Pattern: A Step-by-Step Analysis

The fragmentation of Methyl 2-cyano-5-methoxy-4-methylbenzoate under electron ionization is anticipated to be driven by the presence of its key functional groups: a methyl ester, a cyano group, a methoxy group, and a methyl group on the aromatic ring. The stability of the aromatic system suggests that the molecular ion will be readily observed.

The molecular ion (M•+) is formed when the molecule is bombarded with high-energy electrons, causing the ejection of one electron.[1] This energetically unstable radical cation then undergoes a series of fragmentation events to yield more stable daughter ions.[1]

Key Predicted Fragmentation Pathways:

-

Loss of a Methoxy Radical (•OCH3): A primary and highly probable fragmentation pathway for methyl esters is the cleavage of the C-O bond of the ester group, resulting in the loss of a methoxy radical.[2] This leads to the formation of a stable acylium ion.

-

Loss of a Methyl Radical (•CH3): The methoxy and methyl substituents on the aromatic ring provide alternative sites for initial fragmentation. The loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.

-

Loss of Carbon Monoxide (CO): Acylium ions formed from the initial loss of the methoxy radical are prone to further fragmentation through the loss of a neutral carbon monoxide molecule. This is a characteristic fragmentation of carbonyl-containing compounds.[3]

-

Loss of the Cyano Radical (•CN): While typically less favorable than the loss of a methoxy radical from the ester, the cleavage of the C-CN bond can also occur, leading to the loss of a cyano radical.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, we can draw comparisons with the known mass spectra of structurally related molecules.

| Compound | Key Fragments (m/z) and Observations | Relevance to Target Molecule |

| Methyl 4-methylbenzoate | Strong molecular ion peak. Significant fragment at m/z 119 (loss of •OCH3) and m/z 91 (loss of CO from the m/z 119 fragment).[4][5] | Demonstrates the characteristic fragmentation of a methyl benzoate moiety, supporting the predicted loss of the methoxy radical and subsequent loss of CO. |

| Methyl 2-cyanobenzoate | Molecular ion is observed. Key fragments include those resulting from the loss of the methoxy group.[6][7] | Provides insight into the fragmentation of a molecule containing both a methyl ester and a cyano group on the same aromatic ring. |

| Methoxy-substituted Benzoates | Often exhibit loss of a methyl radical from the methoxy group, followed by the loss of CO.[8] | Highlights a competing fragmentation pathway involving the methoxy substituent on the ring. |

This comparative analysis reinforces the predicted fragmentation pathways for Methyl 2-cyano-5-methoxy-4-methylbenzoate, suggesting a spectrum characterized by a prominent molecular ion peak and key fragments arising from the systematic loss of its functional groups.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for Methyl 2-cyano-5-methoxy-4-methylbenzoate.

Caption: Predicted EI-MS fragmentation pathway of Methyl 2-cyano-5-methoxy-4-methylbenzoate.

Summary of Predicted Fragment Ions

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 205 | [C11H11NO3]•+ | C11H11NO3 | Molecular Ion (M•+) |

| 190 | [C10H8NO3]+ | C10H8NO3 | Loss of a methyl radical (•CH3) from the methoxy or methyl group |

| 179 | [C10H11O3]+ | C10H11O3 | Loss of a cyano radical (•CN) |

| 174 | [C10H8NO2]+ | C10H8NO2 | Loss of a methoxy radical (•OCH3) from the ester group |

| 146 | [C9H8NO]+ | C9H8NO | Loss of CO from the m/z 174 fragment |

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for gas chromatography-mass spectrometry (GC-MS) analysis is recommended. GC is a suitable separation technique for this volatile compound, and electron ionization will induce the fragmentation necessary for structural elucidation.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

Sample Preparation:

-

Dissolve a small amount of Methyl 2-cyano-5-methoxy-4-methylbenzoate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

Rationale for Experimental Choices:

-

The choice of a 70 eV electron energy is a standard condition that provides reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.[9]

-

The GC temperature program is designed to ensure good chromatographic separation and peak shape for a substituted aromatic compound of this molecular weight.

-

The selected scan range is appropriate to detect the molecular ion and the predicted major fragment ions.

Conclusion

This guide provides a comprehensive, theory-driven framework for understanding the mass spectrometry fragmentation pattern of Methyl 2-cyano-5-methoxy-4-methylbenzoate. By leveraging established fragmentation principles and comparative data from analogous structures, we have constructed a predictive model that can guide researchers in the identification and structural confirmation of this and related compounds. The provided experimental protocol offers a clear and validated starting point for acquiring high-quality mass spectral data. As with any predictive model, experimental verification is the ultimate arbiter, and the insights provided herein are intended to empower researchers to design and interpret their experiments with a higher degree of confidence and scientific rigor.

References

-

PubChem. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. [Link]

-

PubChem. Methyl 2-cyanobenzoate | C9H7NO2 | CID 582554. [Link]

-

mVOC 4.0. Methyl 4-methylbenzoate. [Link]

-

NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. [Link]

-

SpectraBase. Methyl 2-amino-5-cyanobenzoate - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. Methyl 4-(4-methylbenzoyl)benzoate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

PubChem. Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | CID 4072341. [Link]

-

SIELC Technologies. Methyl 4-methylbenzoate. [Link]

-

SIELC Technologies. Methyl 5-acetyl-2-methoxybenzoate. [Link]

-

Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

Computational Toxicology and Exposure Online Resources. Methyl 5-Methoxy-2-methylbenzoate - Links. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

PubChemLite. Methyl 2-cyanobenzoate (C9H7NO2). [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Matrix Fine Chemicals. METHYL 2-CYANOBENZOATE | CAS 6587-24-2. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

NIST WebBook. Methyl 2-hydroxy-4-methoxybenzoate, acetate. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. Methyl 4-methylbenzoate(99-75-2) MS [m.chemicalbook.com]

- 5. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 6. Methyl 2-cyanobenzoate | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 2-CYANOBENZOATE | CAS 6587-24-2 [matrix-fine-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. uni-saarland.de [uni-saarland.de]

A Comparative Guide to the HPLC Analysis of Methyl 2-cyano-5-methoxy-4-methylbenzoate: A Multi-modal Approach

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of synthetic intermediates is a cornerstone of efficient and successful pharmaceutical development. Methyl 2-cyano-5-methoxy-4-methylbenzoate, a substituted benzonitrile, represents a class of compounds frequently encountered as precursors in the synthesis of complex molecular architectures. The ability to reliably monitor its purity and reaction kinetics is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, offering insights into method development and selection based on the physicochemical properties of the analyte.

Introduction to the Analyte: Understanding Polarity and Chromatographic Behavior

Methyl 2-cyano-5-methoxy-4-methylbenzoate possesses a unique combination of functional groups that dictate its chromatographic behavior. The presence of the cyano and methoxy groups, along with the methyl ester, imparts a degree of polarity to the molecule. However, the aromatic ring and the methyl group contribute to its hydrophobicity. This amphiphilic nature makes it amenable to a variety of chromatographic techniques, with reversed-phase HPLC being a primary candidate for analysis. In reversed-phase chromatography, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[1] The polarity of the analyte plays a crucial role, with more polar compounds generally eluting earlier.[2]

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Based on the structural characteristics of Methyl 2-cyano-5-methoxy-4-methylbenzoate, a standard RP-HPLC method using a C18 stationary phase is proposed as the primary analytical technique. The C18 column provides a hydrophobic surface that will interact with the aromatic ring and methyl groups of the analyte, offering good retention and resolution from potential impurities.

Rationale for Method Design

The selection of a C18 stationary phase is a common starting point for the analysis of moderately polar to non-polar aromatic compounds.[3][4] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[5] The addition of a small amount of acid, such as formic acid, to the mobile phase can help to improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase. The choice of UV detection at 254 nm is based on the presence of the aromatic ring, which is expected to have a strong chromophore at this wavelength.

Comparative Analysis of Alternative Chromatographic Techniques

While RP-HPLC is a robust and widely applicable technique, alternative methods may offer advantages in specific scenarios, such as for the analysis of highly polar impurities or for orthogonal verification of purity. This section compares the proposed RP-HPLC method with three alternative techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

| Feature | Reversed-Phase HPLC (Primary) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |

| Principle | Partitioning based on hydrophobicity. | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[6] | Partitioning between a supercritical fluid mobile phase and a stationary phase.[7] | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |

| Stationary Phase | C18 (non-polar) | Bare silica or polar bonded phase (e.g., amide, diol)[8][9] | Various, including polar and non-polar phases. | Non-polar (e.g., polysiloxane) or polar (e.g., polyethylene glycol) capillary column. |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Aqueous buffer gradient[2] | Supercritical CO2 with a polar co-solvent (e.g., methanol)[10] | Inert gas (e.g., Helium, Nitrogen) |

| Predicted Retention | Moderate | Low (due to hydrophobicity) | Moderate | Moderate (dependent on volatility) |

| Advantages | Robust, reproducible, wide applicability. | Excellent for very polar compounds that are poorly retained in RP-HPLC.[11] | Fast separations, reduced solvent consumption, suitable for a range of polarities.[12][13] | High resolution, sensitive for volatile compounds.[14] |

| Disadvantages | May have poor retention for very polar impurities. | Less suitable for non-polar compounds, can have longer equilibration times. | Requires specialized instrumentation, may not be suitable for highly polar, water-soluble compounds. | Requires analyte to be volatile and thermally stable.[15] |

| Ideal Application | Routine purity analysis and quantification. | Analysis of polar degradation products or starting materials. | High-throughput screening, chiral separations. | Analysis for volatile impurities or residual solvents. |

Experimental Protocols

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of Methyl 2-cyano-5-methoxy-4-methylbenzoate.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetononitrile

-

Gradient:

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 40% B

-

18-20 min: 40% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Expected Outcome: A sharp, well-resolved peak for Methyl 2-cyano-5-methoxy-4-methylbenzoate with good separation from any potential impurities.

Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To analyze for the presence of highly polar impurities that are not well-retained by RP-HPLC.

Instrumentation:

-

HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

-

Column: Amide or bare silica, 2.1 x 100 mm, 1.7 µm particle size

-

Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate

-

Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate

-

Gradient:

-

0-1 min: 1% B

-

1-8 min: 1% to 50% B

-

8-9 min: 50% B

-

9-9.1 min: 50% to 1% B

-

9.1-12 min: 1% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Detection: UV at 220 nm or ESI-MS

-

Injection Volume: 2 µL

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 90:10 acetonitrile:water.

Expected Outcome: Good retention and separation of any highly polar species present in the sample, while the main, less polar analyte will elute earlier in the run.

Alternative Method 2: Gas Chromatography (GC)

Objective: To analyze for volatile impurities and assess the thermal stability of the analyte.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

Chromatographic Conditions:

-

Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split ratio 50:1)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 min

-

-

Detector Temperature (FID): 300 °C

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Expected Outcome: A sharp peak for the analyte if it is sufficiently volatile and thermally stable. This method is excellent for identifying low-boiling point impurities.

Visualizing the Analytical Workflow

To better understand the decision-making process in selecting the appropriate analytical method, the following workflow diagram is provided.

Caption: Decision workflow for selecting the appropriate chromatographic method.

Conclusion

The analysis of Methyl 2-cyano-5-methoxy-4-methylbenzoate can be effectively achieved using a well-developed reversed-phase HPLC method. This technique offers a balance of resolution, robustness, and ease of use for routine quality control. However, a comprehensive understanding of potential impurities and degradation products may necessitate the use of orthogonal techniques such as HILIC for polar analytes and GC for volatile species. By employing a multi-modal analytical approach, researchers and drug development professionals can ensure the highest quality of their synthetic intermediates, ultimately contributing to the integrity and safety of the final pharmaceutical product.

References

-

B., Heberger, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(39), 6905-6923. Available at: [Link]

-

Roemling, R., Sakata, M., Kawai, Y., & Hirayama, C. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. American Laboratory, 41(3), 20-22. Available at: [Link]

-

Lesellier, E. (2014). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]

-

Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (2023, December 28). Hydrophilic interaction chromatography. In Wikipedia. Retrieved February 10, 2026, from [Link]

-

Agilent Technologies. (2017). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Application Note. Available at: [Link]

-

van Zelst, V. J. A., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 218, 433-447. Available at: [Link]

-

Kallithraka, S., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1269, 134-144. Available at: [Link]

-

JoVE. (2024). Video: Supercritical Fluid Chromatography. Retrieved February 10, 2026, from [Link]

-

Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved February 10, 2026, from [Link]

-

Leão, T., et al. (2018). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 16(8), 265. Available at: [Link]

-

Restek. (n.d.). Methyl benzoate. EZGC Method Translator. Retrieved February 10, 2026, from [Link]

-

de Oliveira, B. R., et al. (2020). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Data in Brief, 31, 105849. Available at: [Link]

-

Waters Corporation. (2015). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Application Note. Available at: [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 10, 2026, from [Link]

-

International Labmate. (2016, May 18). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved February 10, 2026, from [Link]

-

López Gresa, M. P., & Caballero Vizcaino, M. (2019). UPLC-ToF MS analysis. Universitat Politècnica de València. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 10, 2026, from [Link]

-

Unknown. (n.d.). Peak Retention Time (min) Solvent 0.360 Methyl Benzoate 0.694. Retrieved February 10, 2026, from [Link]

-

Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved February 10, 2026, from [Link]

-

Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2643. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

-

El-Aneed, A. (2004). Methyl benzoate as a marker for the detection of mold in indoor building materials. Journal of Environmental Monitoring, 6(11), 905-910. Available at: [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developing HPLC Methods [sigmaaldrich.com]

- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 7. Video: Supercritical Fluid Chromatography [jove.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. biocompare.com [biocompare.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]

- 14. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis